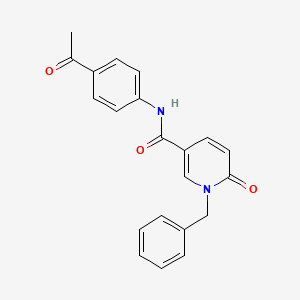![molecular formula C18H20N6O3 B2533046 3-(2-{3-[4-(méthoxyméthyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoéthyl)-3,4-dihydroquinazolin-4-one CAS No. 2097927-61-0](/img/structure/B2533046.png)
3-(2-{3-[4-(méthoxyméthyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoéthyl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" is a synthesized chemical entity with potential applications in various scientific fields including chemistry, biology, medicine, and industry. Its unique structure comprises a quinazolinone core, which is often associated with bioactive properties, and a 1,2,3-triazole ring, a motif known for its presence in various pharmaceuticals.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications to tailor it for specific applications.
Biology: In biology, the compound might be utilized as a probe to study enzyme interactions or cell signaling pathways due to the presence of the bioactive quinazolinone and triazole motifs.
Medicine: Medically, the compound holds potential for drug development. Quinazolinone derivatives are known for their anti-inflammatory, antiviral, and anticancer properties, while triazoles are common in antifungal and antibacterial agents.
Industry: Industrially, the compound can be explored for the development of new materials with specific properties, such as improved stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using methoxymethyl azide and an appropriate alkyne under mild conditions.
Coupling with Pyrrolidine: : The 4-(methoxymethyl)-1H-1,2,3-triazole is then coupled with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidinyl-triazole intermediate.
Attachment to Quinazolinone Core: : The intermediate is then reacted with a quinazolinone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production would likely involve the optimization of these synthetic steps to ensure scalability, yield, and cost-effectiveness. This might include the use of flow chemistry techniques for continuous production, and the development of efficient purification processes to ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions: The compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" can undergo a variety of chemical reactions:
Oxidation: : The methoxymethyl group can be oxidized to form different functional groups.
Reduction: : The quinazolinone core can be reduced under specific conditions.
Substitution: : The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation: : Reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or the use of hydride donors like lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles or electrophiles depending on the desired substitution reaction.
Oxidation: : Formation of aldehydes or acids.
Reduction: : Formation of reduced quinazolinone derivatives.
Substitution: : Various substituted triazole derivatives.
Mécanisme D'action
The exact mechanism of action would depend on the specific application of the compound. Generally, compounds with a quinazolinone core can act by inhibiting enzymes or interfering with DNA synthesis. The triazole ring might interact with biomolecules through hydrogen bonding or π-π interactions, enhancing the compound's affinity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)quinazolinone: : Similar structure, differing in the quinazolinone ring.
4-(methoxymethyl)-1H-1,2,3-triazole derivatives: : Compounds with the same triazole ring but different substituents.
Uniqueness: What makes "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one" unique is its combined structural motifs. The presence of both quinazolinone and triazole in one molecule may provide synergistic bioactivity, making it potentially more effective than compounds containing only one of these groups.
There you have it, a comprehensive look at the multifaceted compound "3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one". Fascinating stuff!
Propriétés
IUPAC Name |
3-[2-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-11-13-8-24(21-20-13)14-6-7-22(9-14)17(25)10-23-12-19-16-5-3-2-4-15(16)18(23)26/h2-5,8,12,14H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMMCJSDCDORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)
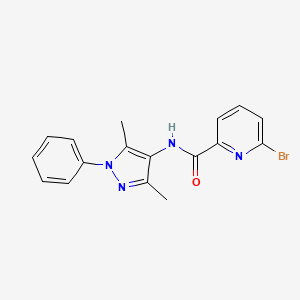
![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)
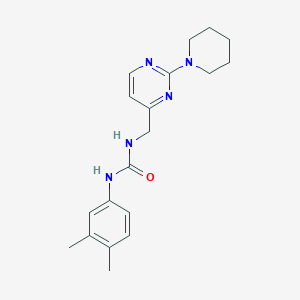
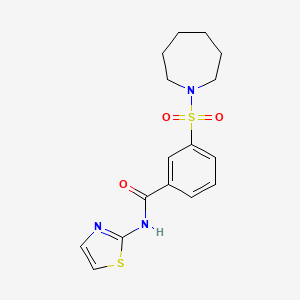
![1'-(5-fluoro-1-benzothiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2532973.png)
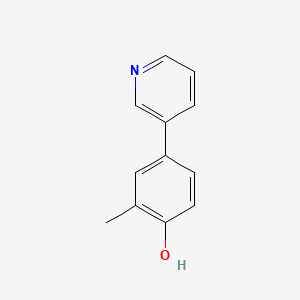
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)
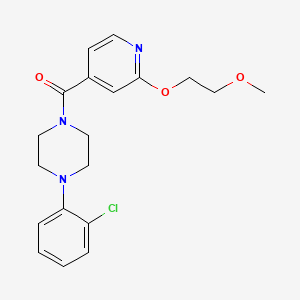
![3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2532982.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)
